molecular formula C9H12N2O2S B1314788 Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate CAS No. 623564-60-3

Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate

Cat. No.: B1314788
CAS No.: 623564-60-3
M. Wt: 212.27 g/mol
InChI Key: CEMWBEHAHXXJSU-UHFFFAOYSA-N
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Description

Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate is a heterocyclic compound with the molecular formula C9H12N2O2S and a molecular weight of 212.27 g/mol . This compound is characterized by a fused ring system containing both pyrazole and thiazine rings, making it a unique structure in the realm of organic chemistry.

Chemical Reactions Analysis

Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring structure and the resulting chemical and biological activities.

Properties

IUPAC Name

ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-2-13-9(12)7-5-10-11-3-4-14-6-8(7)11/h5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMWBEHAHXXJSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CSCCN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474334
Record name Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623564-60-3
Record name Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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